molecular formula C27H30N2 B8551585 2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane CAS No. 61566-27-6

2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane

Cat. No. B8551585
CAS RN: 61566-27-6
M. Wt: 382.5 g/mol
InChI Key: BNLBYUWZVADWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane is a useful research compound. Its molecular formula is C27H30N2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61566-27-6

Product Name

2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane

Molecular Formula

C27H30N2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(3,3-diphenyl-3-pyridin-2-ylpropyl)-2-azabicyclo[2.2.2]octane

InChI

InChI=1S/C27H30N2/c1-3-9-23(10-4-1)27(24-11-5-2-6-12-24,26-13-7-8-19-28-26)18-20-29-21-22-14-16-25(29)17-15-22/h1-13,19,22,25H,14-18,20-21H2

InChI Key

BNLBYUWZVADWME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN2CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=N5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This method represents a modification of methods described by Martensson and Nilson, Acta Chem. Scand. 19 (3), 711-12 (1965) -- CA-63-6968h. Thus, 1 part of 2-(2-phenylbenzyl) pyridine is reacted with 1 part of n-Butyl lithium in tetrahydrofuran at -70° C. and then reacted with 1 part of 2-(2-chloroethyl)-2-azabicyclo[2.2.2 ]octane to provide 2-[3,3-diphenyl-3-(2-pyridyl)propyl]-2-azabicyclo[2.2.2 ]octane.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-phenylbenzyl) pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This method represents a modification of methods described by Martensson and Nilson, Acta Chem. Scand. 19 )3), 711-12 (1965) - CA-63-6968h. Thus, 1 part of 2-(2-phenylbenzyl) pyridine is reacted with 1 part of n-Butyl lithium in tetrahydrofuran at -70° C. and then reacted with 1 part of 2-(2-chloroethyl)-2-azabicyclo[2.2.2]octane to provide 2-[3,3-diphenyl-3-(2-pyridyl)propyl]-2-azabicyclo[2.2.2]octane.
Name
2-(2-phenylbenzyl) pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.